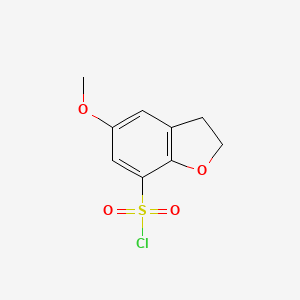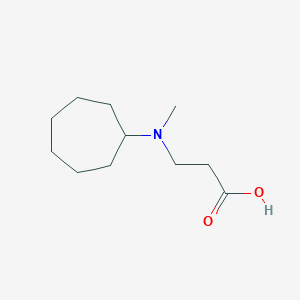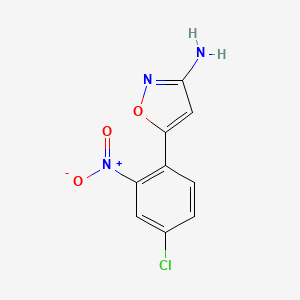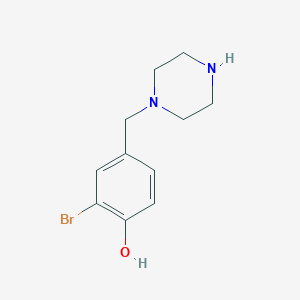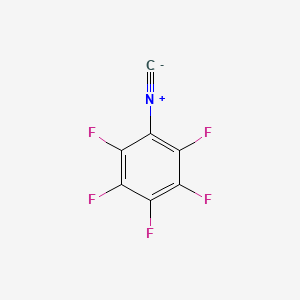
1,2,3,4,5-Pentafluoro-6-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-isocyanobenzene is a fluorinated aromatic compound with the molecular formula C7F5N It is characterized by the presence of five fluorine atoms and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentafluoro-6-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under conditions that promote nucleophilic aromatic substitution.
Addition Reactions: Nucleophiles like primary amines or alcohols can react with the isocyanate group under mild conditions to form ureas or carbamates.
Major Products Formed
Substitution Reactions: Products include various substituted pentafluorobenzenes.
Addition Reactions: Products include ureas and carbamates, depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-isocyanobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the labeling of biomolecules for studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-isocyanobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The fluorine atoms on the benzene ring also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of an isocyanate group.
Pentafluoroiodobenzene: Similar structure but with an iodine atom instead of an isocyanate group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-isocyanobenzene is unique due to the presence of both the isocyanate group and the five fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58751-09-0 |
|---|---|
Molecular Formula |
C7F5N |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-isocyanobenzene |
InChI |
InChI=1S/C7F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12 |
InChI Key |
IECARILSHTZCOX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


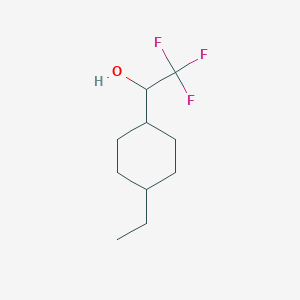
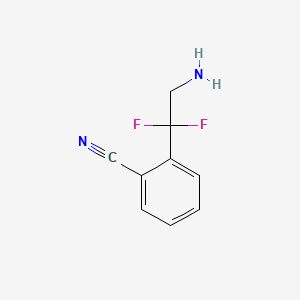
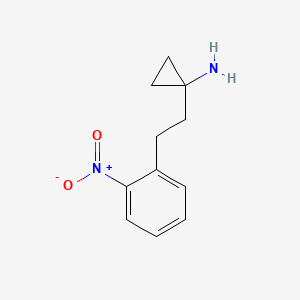
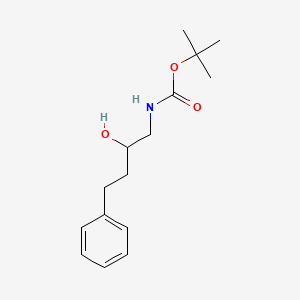
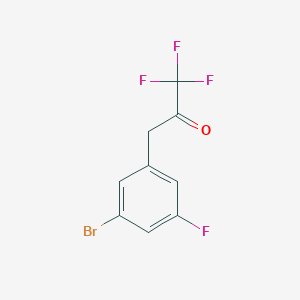
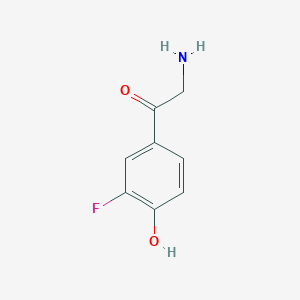
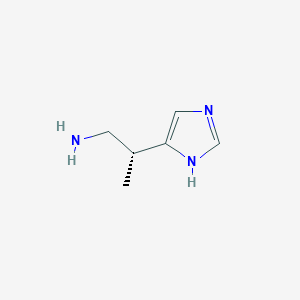
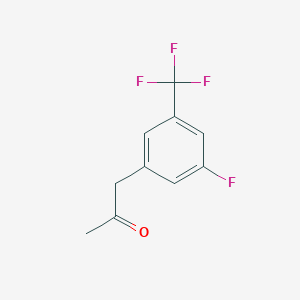
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
